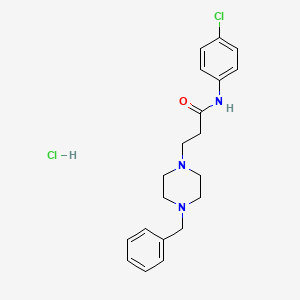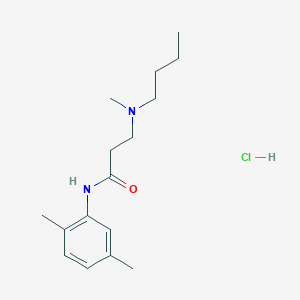
3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide Hydrochloride
Overview
Description
3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide Hydrochloride is a compound that features a piperazine ring, a benzyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide Hydrochloride typically involves the reaction of 4-benzylpiperazine with 4-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide Hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The benzyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperazine: Shares the piperazine ring and benzyl group but lacks the chlorophenyl group.
4-chlorobenzoyl chloride: Contains the chlorophenyl group but lacks the piperazine ring.
N-benzylpiperazine: Similar structure but without the chlorophenyl group.
Uniqueness
3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide Hydrochloride is unique due to the combination of the piperazine ring, benzyl group, and chlorophenyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O.ClH/c21-18-6-8-19(9-7-18)22-20(25)10-11-23-12-14-24(15-13-23)16-17-4-2-1-3-5-17;/h1-9H,10-16H2,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOBZXKMOJKSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B3945401.png)
![N-(3-CHLOROPHENYL)-2-[(5-ACETAMIDO-4,6-DIOXO-1,4,5,6-TETRAHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3945402.png)
![4-(1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B3945408.png)
![3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B3945410.png)

![N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE](/img/structure/B3945417.png)
![2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride](/img/structure/B3945423.png)
![N,N'-2,6-pyridinediylbis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B3945426.png)
![2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3945434.png)

![4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B3945449.png)
![N-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3945470.png)
![N-(2-amino-1,1-dimethyl-2-oxoethyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3945476.png)
